(2S,4R)-2-(4-fluorophenyl)-4-(trifluoromethyl)piperidine
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Overview
Description
Cis-2-(4-fluorophenyl)-4-(trifluoromethyl)piperidine is a chemical compound that belongs to the class of piperidines This compound is characterized by the presence of a fluorophenyl group and a trifluoromethyl group attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cis-2-(4-fluorophenyl)-4-(trifluoromethyl)piperidine typically involves the reaction of 4-fluorobenzaldehyde with a suitable piperidine derivative under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
Industrial production of Cis-2-(4-fluorophenyl)-4-(trifluoromethyl)piperidine may involve large-scale chemical reactions using optimized conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Cis-2-(4-fluorophenyl)-4-(trifluoromethyl)piperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Cis-2-(4-fluorophenyl)-4-(trifluoromethyl)piperidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Cis-2-(4-fluorophenyl)-4-(trifluoromethyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Cis-2-(4-fluorophenyl)-4-(trifluoromethyl)piperidine include other piperidine derivatives with different substituents, such as:
- 2-(4-chlorophenyl)-4-(trifluoromethyl)piperidine
- 2-(4-bromophenyl)-4-(trifluoromethyl)piperidine
- 2-(4-methylphenyl)-4-(trifluoromethyl)piperidine
Uniqueness
Cis-2-(4-fluorophenyl)-4-(trifluoromethyl)piperidine is unique due to the presence of both a fluorophenyl group and a trifluoromethyl group, which impart distinct chemical and physical properties
Properties
Molecular Formula |
C12H13F4N |
---|---|
Molecular Weight |
247.23 g/mol |
IUPAC Name |
(2S,4R)-2-(4-fluorophenyl)-4-(trifluoromethyl)piperidine |
InChI |
InChI=1S/C12H13F4N/c13-10-3-1-8(2-4-10)11-7-9(5-6-17-11)12(14,15)16/h1-4,9,11,17H,5-7H2/t9-,11+/m1/s1 |
InChI Key |
KDUIGDZBVFTGDZ-KOLCDFICSA-N |
Isomeric SMILES |
C1CN[C@@H](C[C@@H]1C(F)(F)F)C2=CC=C(C=C2)F |
Canonical SMILES |
C1CNC(CC1C(F)(F)F)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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